molecular formula C15H19NO4 B309429 Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate

Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate

Cat. No. B309429
M. Wt: 277.31 g/mol
InChI Key: PIHXOJXRQLAFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate, also known as ECA, is a chemical compound that has been widely researched for its potential applications in the field of medicine. The compound has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate has been found to exhibit a range of biochemical and physiological effects in both in vitro and in vivo studies. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate has also been found to inhibit the growth and proliferation of cancer cells in vitro and in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate is its relatively low toxicity and high bioavailability. It can be easily synthesized in the laboratory and is stable under a wide range of conditions. However, one of the limitations of Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate. One area of interest is the development of more efficient synthesis methods for Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate and related compounds. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate in the treatment of neurodegenerative disorders and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate involves the reaction of ethyl 2-hydroxybenzoate with cyclopentyl isocyanate in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to yield pure Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate.

Scientific Research Applications

Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

Ethyl 5-[(cyclopentylcarbonyl)amino]-2-hydroxybenzoate

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 5-(cyclopentanecarbonylamino)-2-hydroxybenzoate

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)12-9-11(7-8-13(12)17)16-14(18)10-5-3-4-6-10/h7-10,17H,2-6H2,1H3,(H,16,18)

InChI Key

PIHXOJXRQLAFGD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCCC2)O

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2CCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.